molecular formula C11H10INO B7582830 2-(3-iodophenyl)-N-prop-2-ynylacetamide

2-(3-iodophenyl)-N-prop-2-ynylacetamide

Cat. No.: B7582830
M. Wt: 299.11 g/mol
InChI Key: LRPZBEZBUQGXRI-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-N-prop-2-ynylacetamide is an iodinated aromatic acetamide derivative characterized by a meta-iodo-substituted phenyl ring attached to an acetamide backbone, which is further functionalized with a propynyl (propargyl) group.

Synthesis: The compound can be synthesized via a coupling reaction between 3-iodophenylacetic acid and propargylamine using ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane. However, the reported yield is notably low (5%), suggesting challenges in optimization or purification .

Properties

IUPAC Name

2-(3-iodophenyl)-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h1,3-5,7H,6,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPZBEZBUQGXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

The electron-withdrawing nature of iodine may stabilize intermediates in synthesis or modulate biological activity.

Amide Backbone: The acetamide group in the target compound contrasts with the propanamide backbone in 2-((3-chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide. The shorter chain in acetamide may influence solubility or metabolic stability .

Functional Groups :

  • The propynyl group enables alkyne-azide cycloaddition (click chemistry), a feature absent in the phenyl-substituted analog (2-(2-iodophenyl)-N-phenylacetamide) .
  • The chloro-methoxy substituents in the propanamide analog introduce both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which could alter electronic properties compared to the iodo group .

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